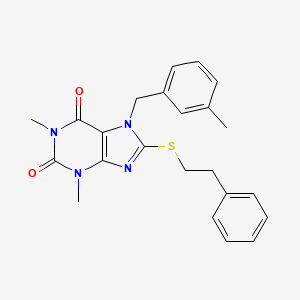
1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of bisindolylmaleimides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Applications De Recherche Scientifique
Purine Derivatives in Drug Discovery
Purine derivatives have been extensively studied for their pharmacological properties, especially as adenosine receptor antagonists and monoamine oxidase inhibitors. For instance, 8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been designed as tricyclic xanthine derivatives to improve water solubility and evaluated for their ability to inhibit monoamine oxidases, with potent dual-target-directed A1/A2A adenosine receptor antagonists identified among them (Brunschweiger et al., 2014). These findings suggest that specific structural modifications in purine derivatives can lead to the development of potential therapeutic agents for neurodegenerative diseases.
Molecular Interaction and Binding Analysis
The topology of interactions in pharmaceutically relevant polymorphs of methylxanthines (including caffeine and theobromine) has been studied through a combined experimental and computational approach. This research sheds light on the intricate intermolecular interactions within crystals and their implications for binding to biological targets, providing a foundation for understanding how similar purine derivatives might interact with various receptors in the body (Latosińska et al., 2014).
Synthesis and Characterization
The synthesis and characterization of mixed ligand-metal complexes of purine derivatives, including 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, highlight the utility of these compounds in forming complex structures with potential applications in material science and catalysis (Shaker, 2011). Such studies underscore the versatility of purine derivatives in creating novel compounds with unique physical and chemical properties.
Antioxidant Activity and DNA Cleavage
Research on coumarin-purine hybrids demonstrates the antioxidant activity and DNA cleavage potential of these compounds, with specific derivatives showing significant DPPH scavenging activity. This indicates the potential of purine derivatives in developing antioxidant agents and studying their interaction with biological macromolecules (Mangasuli et al., 2019).
Propriétés
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-phenylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-8-7-11-18(14-16)15-27-19-20(25(2)23(29)26(3)21(19)28)24-22(27)30-13-12-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTGQRYJJJBZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)


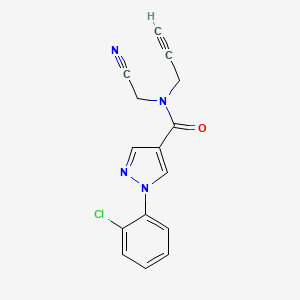
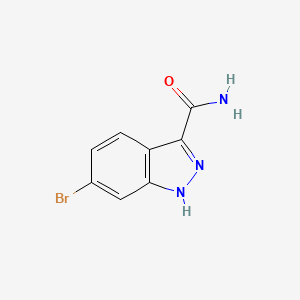
![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)
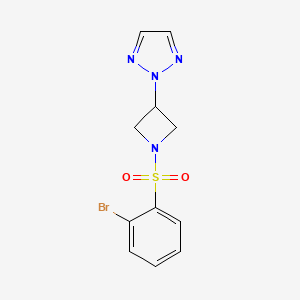
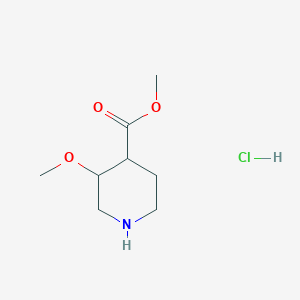

![5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2587150.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2587151.png)